REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:10]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[N:12]=2)=[N:9][N:8]2[CH2:18][CH2:19][CH2:20][C:7]=12)=[O:5])C.[OH-].[Na+]>C(O)C>[CH3:17][C:13]1[N:12]=[C:11]([C:10]2[C:6]([C:4]([OH:5])=[O:3])=[C:7]3[CH2:20][CH2:19][CH2:18][N:8]3[N:9]=2)[CH:16]=[CH:15][CH:14]=1 |f:1.2|
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Name
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2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid ethyl ester
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Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C1=C2N(N=C1C1=NC(=CC=C1)C)CCC2
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
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Details
|
The aqueous solution is extracted three times with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (sodium sulfate)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)C=1C(=C2N(N1)CCC2)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |